molecular formula C13H23N5O2 B15056819 tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B15056819
M. Wt: 281.35 g/mol
InChI Key: MNBFXXJOEXMZDT-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a tert-butyl carbamate group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

The synthesis of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .

    Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form the corresponding nitroso compound.

    Reduction: The nitroso compound is then reduced to the corresponding amine.

    Esterification: The amine is esterified to form the corresponding ester.

    Amino Group Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group.

    Condensation: The protected amine is then condensed with the appropriate reagents to form the final product.

Chemical Reactions Analysis

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both pyrazole and pyrrolidine rings, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)

InChI Key

MNBFXXJOEXMZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

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